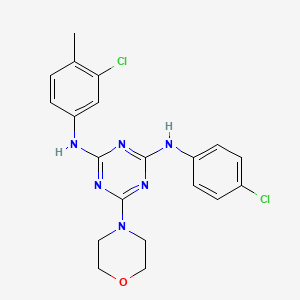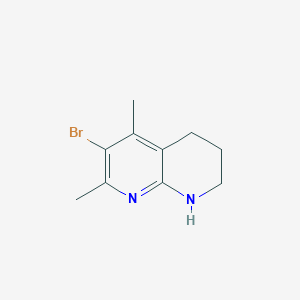
6-溴-5,7-二甲基-1,2,3,4-四氢-1,8-萘啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 5th and 7th positions on the naphthyridine ring.
科学研究应用
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Materials Science: The compound is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors due to its photochemical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions: 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine derivatives or reduction to yield tetrahydro derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted naphthyridines with various functional groups.
- Oxidized or reduced derivatives of the parent compound .
作用机制
The mechanism of action of 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The bromine atom and methyl groups contribute to its binding affinity and specificity towards enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target pathway .
相似化合物的比较
1,5-Naphthyridine: Similar in structure but lacks the bromine and methyl substitutions.
1,8-Naphthyridine: Shares the core structure but differs in the substitution pattern.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Similar tetrahydro structure but lacks nitrogen atoms in the ring.
Uniqueness: 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution and cross-coupling reactions, while the methyl groups influence its steric and electronic properties .
属性
IUPAC Name |
6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJRQDRKERDWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=NC(=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
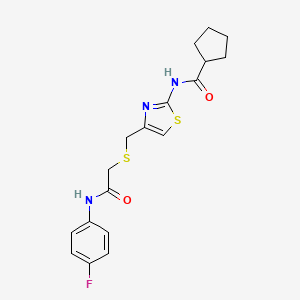
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/new.no-structure.jpg)
![3,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2470023.png)

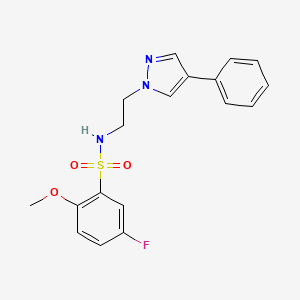
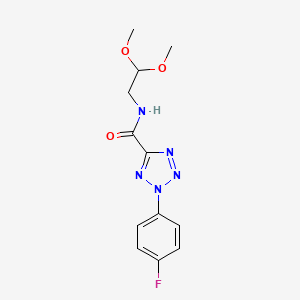
![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)
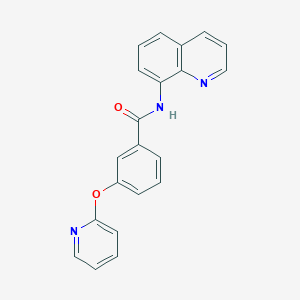
![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)
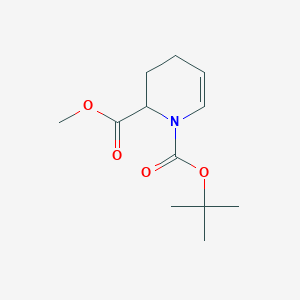
![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2470038.png)

